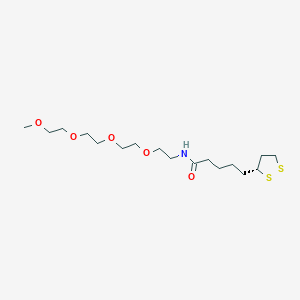
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid
Übersicht
Beschreibung
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid (6-Br-CPPCA) is an organic compound that has been studied for its potential applications in scientific research. It is a brominated derivative of cyclopentyloxypyridine-2-carboxylic acid (CPPCA), which is a cyclic organic compound that is used in various chemical synthesis processes. 6-Br-CPPCA is of particular interest for its potential use in the synthesis of other compounds and for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Synthesis
A study by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine, which is closely related to 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid. They developed a new electrochemical procedure using ionic liquid and CO2 to synthesize 6-aminonicotinic acid, emphasizing the potential of such compounds in electrochemical reactions (Feng et al., 2010).
Ligand Synthesis
Charbonnière et al. (2001) focused on synthesizing ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, using derivatives of bromopyridine as starting materials. This research highlights the use of similar compounds in creating ligands that can complex with lanthanide(III) cations, which are important in various scientific applications (Charbonnière et al., 2001).
Organic Synthesis
In the realm of organic synthesis, Hirokawa et al. (2000) described an efficient synthesis method for a compound structurally related to 6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid. Their process focused on synthesizing carboxylic acid moieties, demonstrating the significance of such compounds in the synthesis of complex organic molecules (Hirokawa et al., 2000).
Coordination Polymer Networks
Liu et al. (2009) researched the reaction of 6-Hydroxypyridine-3-carboxylic acid with lanthanides, resulting in novel lanthanide-organic coordination polymeric networks. This study illustrates the potential of bromopyridine carboxylic acids in forming complex structures with metal ions, which can be useful in material science and catalysis (Liu et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromo-3-cyclopentyloxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c12-9-6-5-8(10(13-9)11(14)15)16-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHIAGWXNCSMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(N=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-cyclopentyloxypyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-Amino-2-(trifluoromethyl)phenoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B1409369.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409370.png)
![Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1409372.png)







![Ethyl 8-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409385.png)

